Home > Products > Screening Compounds P71026 > L-threo-Methylphenidate hydrochloride
L-threo-Methylphenidate hydrochloride - 29419-95-2

L-threo-Methylphenidate hydrochloride

Catalog Number: EVT-8903954
CAS Number: 29419-95-2
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A central nervous system stimulant used most commonly in the treatment of ATTENTION DEFICIT DISORDER in children and for NARCOLEPSY. Its mechanisms appear to be similar to those of DEXTROAMPHETAMINE. The d-isomer of this drug is referred to as DEXMETHYLPHENIDATE HYDROCHLORIDE.
Overview

L-threo-Methylphenidate hydrochloride is a chiral compound belonging to the class of central nervous system stimulants. It is primarily used in the treatment of attention deficit hyperactivity disorder and narcolepsy. This compound is one of the enantiomers of methylphenidate, which has gained significant attention due to its pharmacological effects and therapeutic applications.

Source

The compound can be derived from ritalinic acid, which is a precursor in its synthesis. The production of L-threo-methylphenidate hydrochloride involves various chemical processes, including resolution techniques that separate the desired enantiomer from its racemic mixture.

Classification

L-threo-Methylphenidate hydrochloride is classified as a stimulant medication. It acts on the central nervous system and is categorized under psychoactive substances. Its primary function is to enhance attention and focus in individuals diagnosed with attention deficit hyperactivity disorder.

Synthesis Analysis

Methods

The synthesis of L-threo-methylphenidate hydrochloride can be achieved through several methods, including:

  1. Resolution of Racemic Mixture: One common method involves resolving the racemic threo-methylphenidate using chiral resolving agents like O,O'-dibenzoyl-D-(+)-tartaric acid. This process allows for the separation of the L-threo enantiomer from its D-threo counterpart .
  2. Esterification Reactions: Another method includes the esterification of ritalinic acid with methanol in the presence of an acid catalyst at controlled temperatures. This reaction can lead to the formation of both enantiomers, which can then be separated .
  3. Low-Temperature Synthesis: A low-temperature synthesis process has been developed that enhances yields and purity by controlling reaction conditions more precisely .

Technical Details

The resolution process typically requires a four-necked round-bottom flask equipped with a mechanical stirrer and heating mantle. The reaction conditions, such as temperature and concentration, are carefully monitored to optimize yield and selectivity .

Molecular Structure Analysis

Structure

L-threo-Methylphenidate hydrochloride has a specific molecular structure characterized by its two chiral centers. The empirical formula is C14H19NO2HClC_{14}H_{19}NO_2\cdot HCl, with a molecular weight of approximately 269.77 g/mol. The structural representation includes:

  • A piperidine ring
  • An ester functional group
  • A phenyl group attached to the acetyl moiety

Data

The melting point of L-threo-methylphenidate hydrochloride is reported to be between 222–224°C, indicating its stability under standard laboratory conditions .

Chemical Reactions Analysis

Reactions

L-threo-Methylphenidate hydrochloride undergoes various chemical reactions, particularly esterification and hydrolysis:

  1. Esterification: The initial formation involves the reaction between ritalinic acid and methanol, leading to methylphenidate.
  2. Hydrolysis: In biological systems, L-threo-methylphenidate can undergo hydrolysis to form inactive ritalinic acid through enzymatic processes mediated by carboxyesterase enzymes .

Technical Details

The kinetics of these reactions are influenced by factors such as temperature, concentration of reactants, and presence of catalysts. For instance, increasing methanol concentration during esterification shifts the equilibrium towards product formation .

Mechanism of Action

L-threo-Methylphenidate hydrochloride functions primarily as a dopamine reuptake inhibitor. It competes with dopamine for binding at the dopamine transporter sites in the brain, enhancing dopaminergic signaling.

Process

  1. Dopamine Transporter Interaction: By blocking the reuptake of dopamine, it increases extracellular dopamine levels.
  2. Neurotransmitter Release: This action leads to enhanced release and availability of neurotransmitters associated with attention and mood regulation.

Data

Clinical studies indicate that L-threo-methylphenidate exhibits different pharmacokinetic profiles compared to its D-enantiomer, with variations in absorption rates and metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and methanol
  • Melting Point: 222–224°C
  • Optical Activity: Exhibits specific rotation values indicating its chiral nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with acids and bases; hydrolyzes in aqueous solutions over time.

Relevant analyses include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Applications

L-threo-Methylphenidate hydrochloride is primarily used in clinical settings for:

  • Attention Deficit Hyperactivity Disorder Treatment: It improves focus and reduces impulsivity in affected individuals.
  • Narcolepsy Management: Helps manage excessive daytime sleepiness.
  • Research Applications: Used in pharmacological studies to understand dopaminergic mechanisms and develop new therapeutic strategies for related disorders.
Introduction to Stereochemical Context of Methylphenidate Derivatives

Historical Evolution of Methylphenidate Isomer Research

The investigation of methylphenidate isomers spans over seven decades, originating with the 1954 synthesis of a four-isomer mixture (d/l-erythro and d/l-threo) under the product name Centedrin® [1] [4]. Early clinical observations revealed that the erythro diastereomers contributed disproportionately to cardiovascular toxicity without therapeutic benefit, prompting their removal from pharmaceutical formulations by 1958 [1] [8]. This refinement yielded dl-threo-methylphenidate (d- and l-threo enantiomers), establishing the racemic mixture that became the foundation of Ritalin® [1] [6].

The recognition of enantioselective pharmacology emerged in the 1980s. In vitro binding studies demonstrated that d-threo-methylphenidate possessed a 10–35-fold higher affinity for dopamine and norepinephrine transporters compared to its l-threo counterpart [6] [8]. Subsequent pharmacokinetic research revealed a critical metabolic dichotomy: following oral administration, presystemic hydrolysis by carboxylesterase CES1A1 preferentially metabolizes l-threo-methylphenidate, resulting in plasma concentrations of the l-isomer being only 1–2% of d-threo-methylphenidate levels [1] [6]. This "in vivo biocatalytic resolution" rendered the l-isomer pharmacologically negligible in oral formulations [1].

The 2006 introduction of the methylphenidate transdermal system (MTS) fundamentally altered this paradigm. Bypassing first-pass metabolism, MTS delivers l-threo-methylphenidate into systemic circulation at 40–50% the concentration of the d-isomer [1] [6]. This technological advancement renewed scientific interest in l-threo-methylphenidate’s potential biological activity beyond its previous classification as "isomeric ballast" [1] [4].

Table 1: Metabolic Dichotomy of L-threo-methylphenidate Hydrochloride

Administration RouteCES1A1 ExposurePlasma Ratio (L-threo : D-threo)Primary Metabolic Fate of L-isomer
OralHigh1:100Hydrolysis to inactive ritalinic acid
TransdermalNegligible1:1.7–1:2Systemic distribution unchanged

Role of Stereoisomerism in Neuropsychopharmacology

The stereochemistry of methylphenidate derivatives dictates their neuropharmacological interactions through precise three-dimensional fitting at molecular targets. The threo configuration—specifically the 2R,2'S absolute conformation in l-threo-methylphenidate—determines its orientation within the binding pockets of monoamine transporters and enzymes [2] [9]. Unlike classical receptor-ligand interactions where stereoselectivity follows Pfeiffer’s rule (higher potency correlates with greater stereospecificity), l-threo-methylphenidate exhibits distinct target-dependent behaviors:

  • Dopaminergic Systems: In vitro studies using PC12 cells demonstrate l-threo-methylphenidate (100 nM–100 µM) lacks significant dopamine transporter (DAT) binding or tyrosine hydroxylase (TH) activation, contrasting with d-threo-methylphenidate which increases TH activity by 50–145% [4]. However, molecular docking simulations suggest allosteric modulation of TH by l-threo-methylphenidate may occur at sites distinct from the catalytic domain [4].

  • Noradrenergic Systems: L-threo-methylphenidate inhibits norepinephrine transporters (NET) with approximately 10% the potency of the d-isomer (Ki = 1,520 nM vs. 161 nM for d-threo-methylphenidate) [6]. This moderate affinity may contribute to peripheral cardiovascular effects when systemic concentrations are elevated, as observed in transdermal delivery [1] [6].

  • Metabolic Enzymes: L-threo-methylphenidate enhances MAO-B catalytic activity in vitro at micromolar concentrations—an effect not observed with the d-isomer—suggesting stereospecific enzyme interactions potentially influencing dopamine catabolism [4].

Table 2: Neurochemical Interactions of L-threo-methylphenidate Hydrochloride

TargetInteraction Strength vs. D-isomerObserved EffectConcentration Range
Dopamine Transporter1/35 affinityNo significant uptake inhibition>10 µM
Norepinephrine Transporter1/10 affinityModerate uptake inhibition1–10 µM
Tyrosine HydroxylaseNot applicableNo direct activation; possible allosteric modulation100 nM–100 µM
Monoamine Oxidase BUnique to L-isomerIncreased catalytic rate10–100 µM

Stereoisomerism also profoundly influences pharmaceutical development. The 2002 FDA approval of dexmethylphenidate (d-threo-methylphenidate) as Focalin® exemplified the "chiral switch" strategy, exploiting the eutomer’s potency to reduce total drug load [1] [9]. Conversely, l-threo-methylphenidate’s development has been limited by its low oral bioavailability and complex neuropharmacology. Transdermal formulations circumvent the first limitation but introduce new considerations: the 50:50 d:l plasma ratio achieved with MTS delivers substantially higher l-isomer exposure than oral routes, necessitating reevaluation of its contributions to efficacy and side effects [1] [6]. This mirrors the enantiomer-specific development trajectory observed with citalopram, where the distomer (R-citalopram) was found to counteract the therapeutic effects of the eutomer (S-citalopram/escitalopram) [9].

Properties

CAS Number

29419-95-2

Product Name

L-threo-Methylphenidate hydrochloride

IUPAC Name

methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1

InChI Key

JUMYIBMBTDDLNG-QNTKWALQSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.